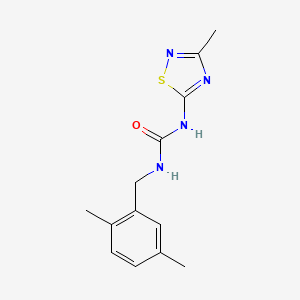![molecular formula C17H19ClN2O B5903442 N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5903442.png)
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine can reduce inflammation in animal models of inflammatory bowel disease and arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine is that it is relatively easy to synthesize and purify, making it accessible for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective drugs based on its structure. Additionally, studies could be conducted to investigate its potential use in treating other conditions, such as Alzheimer's disease or multiple sclerosis. Finally, research could be conducted to optimize the synthesis and purification methods for N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine, making it more accessible for use in laboratory experiments.
Synthesemethoden
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine can be synthesized using a multi-step process involving the reaction of 6-chloropyridine-3-carbaldehyde with 3-methoxybenzylamine, followed by reduction with sodium borohydride and condensation with propargyl bromide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs to treat these conditions.
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-9-20(13-15-7-8-17(18)19-11-15)12-14-5-4-6-16(10-14)21-2/h3-8,10-11H,1,9,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNNPXTDXZDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CC=C)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5903393.png)

![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(2-furylmethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5903429.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}methanamine](/img/structure/B5903432.png)

![N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B5903439.png)
![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)